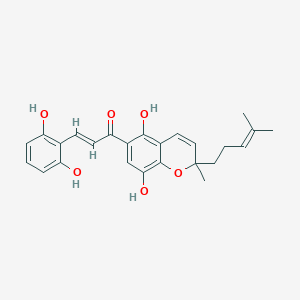
Flemingin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flemingin B is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It is a member of the macrolide family of antibiotics and has been found to possess a wide range of biological activities. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and physiological effects of Flemingin B.
作用機序
The mechanism of action of Flemingin B is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, Flemingin B binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This ultimately leads to the inhibition of bacterial growth and the suppression of tumor cell proliferation.
生化学的および生理学的効果
Flemingin B has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using Flemingin B in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new therapies. Additionally, Flemingin B is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of using Flemingin B in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for research involving Flemingin B. One area of interest is the development of new cancer therapies that utilize the anti-tumor properties of this compound. Additionally, there is potential for the development of new anti-inflammatory and anti-viral therapies. Further research is also needed to fully understand the mechanism of action of Flemingin B and its potential applications in the treatment of a range of diseases.
Conclusion
In conclusion, Flemingin B is a natural product that has been found to possess a wide range of biological activities. Its potent anti-tumor activity, anti-inflammatory, anti-viral, and anti-bacterial properties make it an attractive target for scientific research. The complex synthesis process and limited availability of the compound are some of the limitations of using Flemingin B in lab experiments. However, there are several future directions for research involving this compound, including the development of new cancer therapies and anti-inflammatory and anti-viral therapies.
合成法
The synthesis of Flemingin B is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of Streptomyces sp. fermentation. This process involves the cultivation of bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. Another method involves chemical synthesis, which is a more complicated process but allows for greater control over the final product.
科学的研究の応用
Flemingin B has been found to possess a wide range of biological activities, making it an attractive target for scientific research. One of the most promising applications of Flemingin B is in the field of cancer research. Studies have shown that Flemingin B has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess anti-inflammatory, anti-viral, and anti-bacterial properties, which could have implications for the treatment of a range of diseases.
特性
CAS番号 |
18361-42-7 |
|---|---|
製品名 |
Flemingin B |
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC名 |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,6-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)6-5-12-25(3)13-11-17-23(30)18(14-22(29)24(17)31-25)21(28)10-9-16-19(26)7-4-8-20(16)27/h4,6-11,13-14,26-27,29-30H,5,12H2,1-3H3/b10-9+ |
InChIキー |
RRCBHPASTAOOLL-MDZDMXLPSA-N |
異性体SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC=C3O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
正規SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



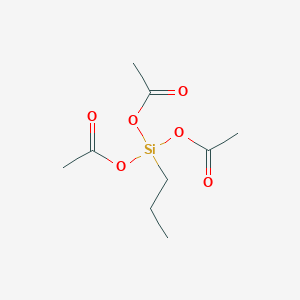
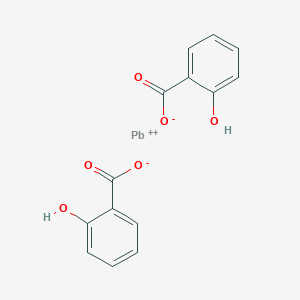
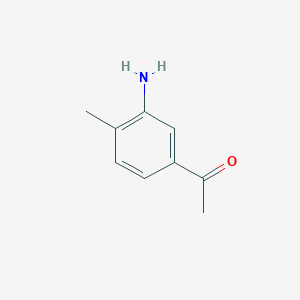
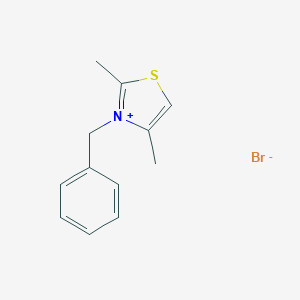
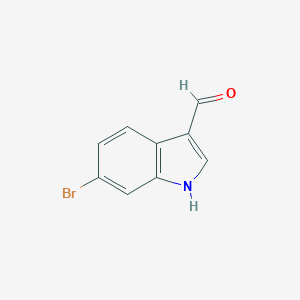
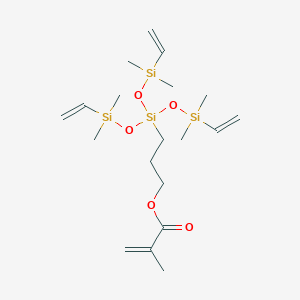
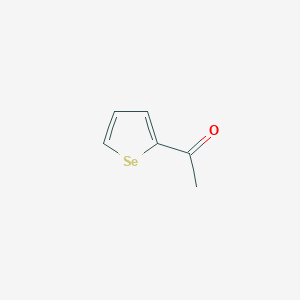
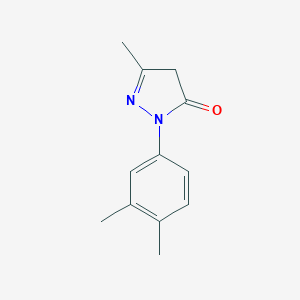





![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)